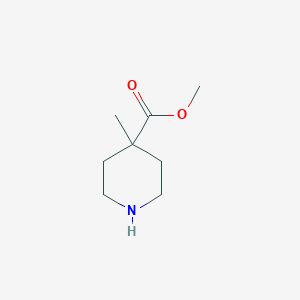

Methyl 4-methylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROKLMQVGAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679769 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892493-16-2 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 4-methylpiperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of the 4-Methylpiperidine-4-carboxylate Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of Methyl 4-methylpiperidine-4-carboxylate, featuring a quaternary carbon at the 4-position, imparts unique conformational constraints and physicochemical properties. This structural feature is often sought after in drug design to fine-tune receptor binding, improve metabolic stability, and enhance oral bioavailability. Consequently, robust and efficient synthetic routes to this scaffold are of significant interest to the scientific community.

Strategic Approaches to the Synthesis of Methyl 4-methylpiperidine-4-carboxylate

Two principal retrosynthetic strategies have been identified for the construction of the target molecule. The first approach involves the modification of a pre-existing piperidine ring through C4-alkylation. The second approach relies on the construction of the piperidine ring itself through a cyclization reaction, incorporating the desired substituents during the process.

Strategy 1: C4-Alkylation of a Piperidine Precursor

This strategy hinges on the introduction of a methyl group at the C4 position of a suitable piperidine-4-carboxylate or a related precursor. The key challenge lies in the formation of a carbon-carbon bond at a sterically hindered quaternary center. A plausible and effective approach involves the alkylation of a C4-anion equivalent.

A scientifically sound pathway for this strategy commences with the readily available N-Boc-4-cyanopiperidine. The cyano group serves a dual purpose: it acidifies the C4-proton, facilitating deprotonation, and it can be subsequently hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Pathway via C4-Alkylation:

Figure 1: Proposed synthetic workflow for Methyl 4-methylpiperidine-4-carboxylate via C4-alkylation of N-Boc-4-cyanopiperidine.

Mechanistic Considerations and Experimental Protocol

Step 1: C4-Methylation of N-Boc-4-cyanopiperidine

The crucial step in this sequence is the deprotonation at the C4 position of N-Boc-4-cyanopiperidine. Due to the pKa of the C-H bond alpha to a nitrile, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is a suitable choice for this transformation. The reaction is typically performed at low temperatures to prevent side reactions. The subsequent addition of an electrophilic methyl source, such as methyl iodide, introduces the methyl group at the C4 position. It is important to note that alkylation of α-aminonitriles can sometimes lead to the formation of enamine byproducts, necessitating careful control of reaction conditions.[1]

Experimental Protocol: Synthesis of N-Boc-4-cyano-4-methylpiperidine

-

Preparation of LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise with stirring. Allow the solution to stir at -78 °C for 30 minutes, followed by warming to 0 °C for 30 minutes to ensure complete formation of LDA.

-

Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of N-Boc-4-cyanopiperidine in anhydrous THF to the LDA solution. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Methylation: Add methyl iodide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The resulting N-Boc-4-cyano-4-methylpiperidine can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis is often preferred as it can simultaneously remove the Boc protecting group. However, for a stepwise approach, basic hydrolysis followed by acidification can be employed.

Experimental Protocol: Synthesis of 4-Methylpiperidine-4-carboxylic acid

-

Acid Hydrolysis: Dissolve N-Boc-4-cyano-4-methylpiperidine in a mixture of a suitable alcohol (e.g., methanol or ethanol) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The product will be obtained as the hydrochloride salt. The free carboxylic acid can be obtained by adjusting the pH of an aqueous solution of the salt to its isoelectric point, leading to precipitation.

Step 3: Esterification of the Carboxylic Acid

The final step is the esterification of 4-methylpiperidine-4-carboxylic acid to yield the target methyl ester. Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), are effective.[4]

Experimental Protocol: Synthesis of Methyl 4-methylpiperidine-4-carboxylate

-

Reaction Setup: Suspend 4-methylpiperidine-4-carboxylic acid (or its hydrochloride salt) in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the solution.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Strategy 2: Ring Formation via Dieckmann Condensation

An alternative and elegant approach to the 4-methyl-4-carboxypiperidine scaffold is through an intramolecular Dieckmann condensation. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield the desired product.

Proposed Synthetic Pathway via Dieckmann Condensation:

Figure 2: Proposed synthetic workflow for Methyl 4-methylpiperidine-4-carboxylate via Dieckmann condensation.

Mechanistic Considerations and Experimental Protocol

Step 1: Synthesis of the Acyclic Precursor

The synthesis begins with the preparation of a suitable acyclic diester. A plausible precursor is diethyl bis(2-(N-substituted-amino)ethyl)malonate. This can be synthesized from diethyl malonate by alkylation with a suitable 2-haloethylamine derivative. For instance, diethyl malonate can be dialkylated with 1-bromo-2-chloroethane, followed by substitution of the chlorides with a protected amine, such as benzylamine.[5]

Experimental Protocol: Synthesis of Diethyl bis(2-(N-benzylamino)ethyl)malonate

-

Dialkylation of Diethyl Malonate: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Then, add two equivalents of 1-bromo-2-chloroethane and heat the mixture to reflux.

-

Amination: After purification of the resulting diethyl bis(2-chloroethyl)malonate, react it with an excess of benzylamine to substitute the chlorides with the benzylamino group.

Step 2: Dieckmann Condensation

The synthesized acyclic diester is then subjected to a base-catalyzed intramolecular cyclization. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester, forming the six-membered piperidone ring. This results in the formation of an N-benzyl-3-ethoxycarbonyl-4-piperidone.

Experimental Protocol: Synthesis of N-Benzyl-3-ethoxycarbonyl-4-piperidone

-

Cyclization: Add the diethyl bis(2-(N-benzylamino)ethyl)malonate to a solution of sodium ethoxide in a suitable solvent like ethanol or toluene.

-

Reaction: Heat the reaction mixture to facilitate the cyclization.

-

Work-up: After the reaction is complete, neutralize the mixture with acid and extract the product.

Step 3: Subsequent Transformations

The resulting β-keto ester can be hydrolyzed and decarboxylated to give N-benzyl-4-piperidone. This piperidone can then be converted to the target structure through a series of steps. For example, a Strecker-type synthesis could be employed to introduce the cyano and methyl groups at the 4-position, followed by debenzylation, hydrolysis of the nitrile, and finally esterification as described in Strategy 1.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization |

| N-Boc-4-cyanopiperidine | C₁₁H₁₈N₂O₂ | 210.27 | Solid. 1H NMR, 13C NMR, IR, MS.[6] |

| N-Boc-4-cyano-4-methylpiperidine | C₁₂H₂₀N₂O₂ | 224.30 | Oil or solid. 1H NMR, 13C NMR, IR, MS. |

| 4-Methylpiperidine-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Solid. 1H NMR, 13C NMR, IR, MS.[7] |

| Methyl 4-methylpiperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | Liquid or low-melting solid. 1H NMR, 13C NMR, IR, MS. |

Conclusion and Future Perspectives

The synthesis of Methyl 4-methylpiperidine-4-carboxylate can be achieved through multiple synthetic routes, with the C4-alkylation of an N-protected 4-cyanopiperidine and the Dieckmann condensation of an acyclic precursor being two of the most promising strategies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the desired level of control over stereochemistry if chiral variants are targeted.

The methodologies outlined in this guide provide a solid foundation for researchers to produce this valuable building block. Further optimization of reaction conditions, exploration of alternative protecting groups, and the development of asymmetric variations of these syntheses will undoubtedly continue to be areas of active research, driven by the ever-present demand for novel and effective therapeutic agents.

References

- Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(iv), 24-37.

- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

- Anodic cyanation of piperidine (–)‐1. Reagents and conditions: (a) (S)‐(–).

- Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold.

- An Efficient and Practical Synthesis of Dimethyl 2-chloromalon

- Synthesis of diethyl malonate in situ.

- Synthesis of 4-methyl-1-piperidinecarbonitrile. PrepChem.com.

- N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis. ChemicalBook.

- Synthetic method of 4-cyanopiperidine.

- Method for preparing 4-cyanopiperidine hydrochloride.

- Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses.

- Synthesis of Diethyl bis(2-cyanoethyl)

- How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applic

- N-benzyl-4-piperidone: synthesis and uses. Guidechem.

- Process for preparing dialkyl 2-haloethyl malonates.

- esterification of carboxylic acids with. Organic Syntheses.

- Selective endo-Cyclic α-Functionalization of Satur

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv

- Methyl ester of 4-amino-1-boc-piperidine-4-carboxylic acid. Sigma-Aldrich.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Exploring 4-Methyl-2-pyridinecarbonitrile: Properties, Applic

- Procedure for N-alkylation of Piperidine?

- Malonates in Cyclocondens

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Method for preparing 4-cyanopiperidine hydrochloride. WO2016113277A1.

- 4-Cyanopyridine synthesis. ChemicalBook.

- 1-Boc-4-cyanopiperidine synthesis. ChemicalBook.

- Malonic acid, benzoyl-, diethyl ester. Organic Syntheses.

- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.

- 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579. PubChem.

- Synthesis from Carboxylic Acid Deriv

- Organic Syntheses.

- 91419-52-2, 1-Boc-4-cyanopiperidine Formula. ECHEMI.

- Preparation method of diethyl malonate.

- 1-Boc-4-cyanopiperidine | 91419-52-2. ChemicalBook.

- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

- 4-Cyanopiperidine | C6H10N2 | CID 138223. PubChem.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 7. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its rigid scaffold and the presence of both a tertiary amine and a carboxylate ester functional group make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methylpiperidine-4-carboxylate and its hydrochloride salt, along with insights into its synthesis and potential applications.

Chemical Identity and Structure

The core structure of Methyl 4-methylpiperidine-4-carboxylate features a piperidine ring with a methyl group and a methyl carboxylate group attached to the same carbon atom (C4).

| Identifier | Value |

| IUPAC Name | Methyl 4-methylpiperidine-4-carboxylate |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Canonical SMILES | CC1(CCNCC1)C(=O)OC |

| InChI Key | JWOIOCYCJNBEQY-UHFFFAOYSA-N |

The hydrochloride salt is the more commonly available form for handling and storage.

| Identifier | Value |

| Chemical Name | Methyl 4-methylpiperidine-4-carboxylate hydrochloride |

| CAS Number | 949081-43-0[1] |

| Molecular Formula | C₈H₁₆ClNO₂[1] |

| Molecular Weight | 193.67 g/mol [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to yellow solid (for hydrochloride salt) | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water (for related compound Methyl piperidine-4-carboxylate)[2] | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-methylpiperidine-4-carboxylate.

¹H NMR Spectroscopy

A proton NMR spectrum for the hydrochloride salt of Methyl 4-methylpiperidine-4-carboxylate is available. The key chemical shifts are expected to be influenced by the electron-withdrawing ester group and the protonated tertiary amine.

Caption: Predicted ¹H NMR signals for Methyl 4-methylpiperidine-4-carboxylate.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for the quaternary carbon at C4, the ester carbonyl carbon, the methyl groups, and the piperidine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-methylpiperidine-4-carboxylate would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and C-O stretching vibrations. The N-H stretching of the free amine would be observed in the region of 3300-3500 cm⁻¹.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the piperidine ring.

Synthesis and Reactivity

Synthesis

A common synthetic route to prepare substituted piperidine-4-carboxylates involves the esterification of the corresponding carboxylic acid. For Methyl 4-methylpiperidine-4-carboxylate, the synthesis could start from 4-methylpiperidine-4-carboxylic acid.

A representative synthesis for a similar compound, methyl 1-methylpiperidine-4-carboxylate, involves the reaction of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol[3]. This suggests that an esterification of 4-methylpiperidine-4-carboxylic acid under acidic conditions with methanol would be a viable synthetic pathway.

Caption: General workflow for the synthesis of Methyl 4-methylpiperidine-4-carboxylate.

Experimental Protocol (Adapted from a similar synthesis[3]):

-

Suspend 4-methylpiperidine-4-carboxylic acid in an excess of methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a suitable acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid) while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours to drive the esterification to completion.

-

After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of Methyl 4-methylpiperidine-4-carboxylate is dictated by its two main functional groups: the tertiary amine and the methyl ester.

-

Tertiary Amine: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles. It can be protonated to form the corresponding ammonium salt, which is the basis for the formation of the hydrochloride salt.

-

Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. Transesterification with other alcohols is also possible. The alpha-protons to the carbonyl group are not present, precluding reactions that require their acidity.

Applications in Drug Development

Substituted piperidines are a common motif in many pharmaceuticals due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. Methyl 4-methylpiperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, methyl piperidine-4-carboxylate, is a reactant for the C-2 arylation of piperidines, a key transformation in the synthesis of various bioactive compounds[2]. It is also used in the synthesis of antitubercular agents and protein kinase inhibitors[2]. The presence of the additional methyl group at the 4-position in the target molecule can be used to fine-tune the steric and electronic properties of the final drug candidate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 4-methylpiperidine-4-carboxylate and its hydrochloride salt. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific hazard information for the hydrochloride salt of the related compound, 1-Methylpiperidine-4-carboxylic acid, indicates it can cause skin and serious eye irritation[4].

Conclusion

Methyl 4-methylpiperidine-4-carboxylate is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. While comprehensive experimental data on the physical properties of the free base is limited, information on its hydrochloride salt and related analogs provides a solid foundation for its use in research. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel therapeutic agents. Further investigation into its properties and reactions will undoubtedly expand its utility in medicinal chemistry.

References

- Fisher Scientific. (2025, January 16). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-methylpiperidine-4-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-methylpiperidine-4-carboxylate, a key building block in modern drug discovery and development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of the structural and analytical characteristics of such molecules is paramount. This document moves beyond a simple listing of data points, offering insights into the interpretation of the spectra and the underlying principles that govern the observed signals.

Introduction to Methyl 4-methylpiperidine-4-carboxylate

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Methyl 4-methylpiperidine-4-carboxylate, with its quaternary center and ester functionality, presents an interesting and valuable synthon for the creation of complex molecular architectures. Accurate characterization of this compound is the foundational step for its use in any synthetic or biological application.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for the assignment of spectroscopic signals. The structure of Methyl 4-methylpiperidine-4-carboxylate is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure of Methyl 4-methylpiperidine-4-carboxylate with atom numbering.

Synthesis Protocol

A robust synthesis is the first step in obtaining a pure sample for spectroscopic analysis. While a specific protocol for Methyl 4-methylpiperidine-4-carboxylate is not widely published, a reliable synthesis can be adapted from established methods for similar piperidine esters. The following protocol is a proposed method based on the esterification of the corresponding carboxylic acid.

Workflow for the Synthesis of Methyl 4-methylpiperidine-4-carboxylate

Sources

"Methyl 4-methylpiperidine-4-carboxylate reactivity and stability"

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-methylpiperidine-4-carboxylate

Abstract

Methyl 4-methylpiperidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural features—a secondary amine within a piperidine ring and a sterically hindered ester group—confer a distinct profile of reactivity and stability. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights for researchers and drug development professionals. We will explore its synthesis, key reaction pathways at its primary functional groups, potential degradation mechanisms under various stress conditions, and best practices for its handling and storage. This document is designed to serve as a practical and authoritative resource, enabling scientists to leverage this versatile scaffold while mitigating potential liabilities in their synthetic and development workflows.

Physicochemical and Structural Properties

Methyl 4-methylpiperidine-4-carboxylate is a disubstituted piperidine derivative. The core structure consists of a cyclohexane ring where one carbon atom is replaced by a nitrogen atom. At the C4 position, the molecule is substituted with both a methyl group and a methyl carboxylate group. This quaternary center introduces significant steric hindrance, which plays a crucial role in the molecule's reactivity.

The presence of a secondary amine (pKa of the conjugate acid is typically ~11) and an ester functional group defines its chemical personality. The nitrogen atom acts as a nucleophilic and basic center, while the ester carbonyl is an electrophilic site susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride

| Property | Value | Source |

| CAS Number | 949081-43-0 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Canonical SMILES | CC1(CCNCC1)C(=O)OC.Cl | [1] |

| InChIKey | JWOIOCYCJNBEQY-UHFFFAOYSA-N | [1] |

Note: Data is for the hydrochloride salt, which is a common commercial form.

Caption: 2D Structure of Methyl 4-methylpiperidine-4-carboxylate.

Synthesis and Purification

The synthesis of piperidine derivatives often involves the hydrogenation of the corresponding pyridine precursors.[2][3] For methyl 4-methylpiperidine-4-carboxylate, a common route would involve the reduction of a 4-methyl-4-carboxypyridine derivative. However, direct synthesis from piperidine precursors is also prevalent.

General Synthesis Protocol via N-Boc Protection

A robust method involves the protection of a precursor like 4-methylpiperidine-4-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent deprotection. The Boc group is ideal as it is stable to many reaction conditions but can be removed cleanly under acidic conditions.

Experimental Protocol: Synthesis of Methyl 4-methylpiperidine-4-carboxylate Hydrochloride

-

N-Protection:

-

To a stirred solution of 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add sodium carbonate (2.5 eq).

-

Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The basic conditions deprotonate the carboxylic acid and facilitate the nucleophilic attack of the secondary amine onto the Boc anhydride, forming the N-Boc protected intermediate, 1-Boc-4-methylpiperidine-4-carboxylic acid.[4]

-

Work-up involves acidification and extraction with an organic solvent (e.g., ethyl acetate).

-

-

Esterification:

-

Dissolve the N-Boc protected acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) followed by iodomethane (1.2 eq).

-

Stir the reaction at room temperature for 3-5 hours.

-

Causality: This is a standard Williamson ether synthesis-like reaction for ester formation. The base deprotonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile, displacing the iodide from iodomethane.[5]

-

Quench the reaction with water and extract the product, N-Boc-methyl 4-methylpiperidine-4-carboxylate, with an organic solvent.

-

-

Deprotection:

-

Dissolve the purified N-Boc ester in a minimal amount of a solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or HCl/methanol) in excess.

-

Stir at room temperature for 2-4 hours, monitoring for the precipitation of the hydrochloride salt.

-

Causality: The strong acidic environment protonates the carbamate, leading to the loss of the tert-butyl group as isobutylene and carbon dioxide, yielding the free secondary amine as its hydrochloride salt.

-

Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove non-polar impurities, and dry under vacuum to yield the final product.

-

Chemical Reactivity

The molecule's reactivity is dominated by its two primary functional groups. The steric hindrance at the C4 position can influence the rate and feasibility of certain reactions compared to less substituted analogs.

Caption: Key reactivity pathways for Methyl 4-methylpiperidine-4-carboxylate.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the secondary amine makes it a potent nucleophile and a moderate base.[6]

-

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides (R-X) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to prevent the formation of the hydrohalide salt. The reaction proceeds via a standard Sₙ2 mechanism.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine yields the corresponding N-acyl derivative (an amide). This is often known as the Schotten-Baumann reaction.[6]

-

Reductive Amination: While the nitrogen is already secondary, it can participate in reductive amination protocols if first converted to an enamine or if used to open a cyclic anhydride followed by reduction.

-

C-H Activation/Arylation: In advanced applications, the N-H bond can direct transition metal catalysts (e.g., palladium) to activate and functionalize the adjacent C-H bonds at the C2 and C6 positions. This allows for the synthesis of complex, arylated piperidine structures.[7]

Reactions at the Ester Group

The ester functionality is an electrophilic center susceptible to attack by various nucleophiles.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

-

Base-catalyzed (Saponification): This is an irreversible process using a stoichiometric amount of base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent.[8] The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated during acidic workup.

-

Acid-catalyzed: This is an equilibrium process requiring an excess of water and a catalytic amount of strong acid (e.g., H₂SO₄, HCl).

-

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-methylpiperidin-4-yl)methanol. The reaction must be performed under anhydrous conditions.

-

Amidation: The ester can be converted directly to an amide by heating with an amine (R₂NH). This reaction is often slow and may require elevated temperatures or the use of a catalyst. The formation of a stable five or six-membered cyclic intermediate is not possible, so the reaction proceeds via a direct nucleophilic attack mechanism.

Stability and Degradation Profile

Understanding the stability of the molecule is critical for its use in multi-step syntheses and for the long-term storage of drug candidates.[9][10] The primary degradation pathways involve oxidation, thermal stress, and hydrolysis.

Potential Degradation Pathways

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[11] Metal ions, such as copper (Cu²⁺), can catalyze this process.[12]

-

Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo decomposition.[9][12] While generally more stable than linear amines, potential pathways include ring-opening reactions or, more drastically, decarboxylation. Studies on piperazine, a close analog, show that thermal degradation can proceed through Sₙ2 substitution reactions, with allowable stripper temperatures above 160°C, indicating high thermal stability.[12]

-

Hydrolytic Degradation: As discussed in the reactivity section, the molecule will degrade in the presence of strong acids or bases due to ester hydrolysis. At neutral pH and ambient temperature, the ester is generally stable.

-

Photodegradation: Exposure to high-energy light, particularly UV, can initiate radical-based degradation pathways.[11] Compounds should be stored in amber vials or protected from light.

Protocol: Forced Degradation Study

A forced degradation study is a self-validating system to understand the intrinsic stability of a molecule. It involves subjecting the compound to stress conditions harsher than accelerated stability testing.

Caption: Workflow for a forced degradation study.

-

Preparation: Prepare a stock solution of Methyl 4-methylpiperidine-4-carboxylate HCl (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

-

Stress Application:

-

Acid: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for 24-48 hours.

-

Base: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours. Neutralize before analysis.

-

Oxidative: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal: Place both solid sample and a solution sample in an oven at 80°C for 48 hours.

-

Photolytic: Expose solid and solution samples to a calibrated light source according to ICH Q1B guidelines.

-

-

Analysis: At designated time points, withdraw samples and analyze them using a stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection. Compare the chromatograms of stressed samples to an unstressed control to identify and quantify degradation products.

Handling and Storage

Based on its reactivity and stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of Methyl 4-methylpiperidine-4-carboxylate.

Table 2: Handling and Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment (2-8°C recommended for long-term).[10] | Prevents acceleration of thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed.[13] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10] |

| Light | Store in amber glass vials or in the dark.[10] | Protects against potential photodegradation. |

| pH | Avoid contact with strong acids and bases during storage. | Prevents catalytic hydrolysis of the ester group. |

| Safety | Handle in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).[14] | Piperidine derivatives can be irritating to skin, eyes, and the respiratory system.[7] |

Conclusion

Methyl 4-methylpiperidine-4-carboxylate is a versatile synthetic intermediate whose utility is governed by the interplay of its secondary amine and sterically encumbered ester functionalities. Its reactivity is predictable, with the nitrogen atom serving as a nucleophilic handle for elaboration and the ester group providing a site for hydrolysis, reduction, or amidation. The compound exhibits good thermal stability but is susceptible to degradation via oxidation and pH-driven hydrolysis. By understanding these characteristics and implementing the robust synthesis, handling, and storage protocols outlined in this guide, researchers can confidently and effectively utilize this valuable building block in the pursuit of novel chemical entities.

References

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. (URL: [Link])

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P

-

Amine - Wikipedia. (URL: [Link])

-

Piperidine | C5H11N | CID 8082 - PubChem - NIH. (URL: [Link])

-

4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem - NIH. (URL: [Link])

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - University of Texas at Austin. (URL: [Link])

-

Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc. (URL: [Link])

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

-

Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

-

Methyl-containing pharmaceuticals: Methylation in drug design - PubMed. (URL: [Link])

-

What is the stability of piperidine? - Blog - BIOSYNCE. (URL: [Link])

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. (URL: [Link])

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review - ScienceDirect. (URL: [Link])

-

N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem. (URL: [Link])

-

What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (URL: [Link])

-

METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki - Molbase. (URL: [Link])

-

Methyl Esters - Organic Chemistry Portal. (URL: [Link])

-

4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 - PubChem. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. biosynce.com [biosynce.com]

- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 11. benchchem.com [benchchem.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. chemos.de [chemos.de]

- 14. carlroth.com [carlroth.com]

An In-Depth Technical Guide to Methyl 4-methylpiperidine-4-carboxylate (CAS 892493-16-2): A Key Intermediate in MCHR1 Antagonist Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpiperidine-4-carboxylate, identified by CAS number 892493-16-2, is a pivotal chemical intermediate, primarily utilized in the synthesis of potent and selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of therapeutic agents targeting MCHR1. The mechanism of action of the resulting antagonists and their relevance in drug discovery, particularly for metabolic disorders such as obesity, are also discussed.

Introduction: The Significance of a Versatile Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Methyl 4-methylpiperidine-4-carboxylate is a functionalized derivative of piperidine that serves as a crucial building block for creating more complex molecules with therapeutic potential. Its primary documented use is as a key intermediate in the synthesis of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and appetite. As such, this compound is of significant interest to researchers in the fields of metabolic diseases and drug discovery.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental for its effective use in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 892493-16-2 | |

| IUPAC Name | methyl 4-methylpiperidine-4-carboxylate | |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to almost clear liquid | [1] |

| Boiling Point | 85-90 °C | [2] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [3] |

Spectral Data:

-

¹H NMR (CD₃OD, 400 MHz) of Hydrochloride Salt: δ 3.73 (s, 3H), 3.44-3.39 (m, 2H), 3.15-3.09 (m, 2H), 2.82-2.77 (m, 1H), 2.21-2.16 (m, 2H), 1.99-1.89 (m, 2H).[4]

-

Mass Spectrometry (ESI) of Hydrochloride Salt: m/z 144.2 [M + H - HCl]⁺.[4]

Synthesis Protocol: Esterification of 4-Methylpiperidine-4-carboxylic Acid

The synthesis of Methyl 4-methylpiperidine-4-carboxylate is typically achieved through the Fischer esterification of 4-methylpiperidine-4-carboxylic acid with methanol in the presence of an acid catalyst. This classic reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme:

Detailed Experimental Protocol (Adapted from general Fischer Esterification procedures): [5][6][7][8][9]

Materials:

-

4-Methylpiperidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring the mixture in an ice bath, slowly add the acid catalyst. Options include:

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents).

-

Thionyl chloride (1.1-1.5 equivalents) can be added dropwise for a more reactive approach, forming the acyl chloride in situ.

-

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated for several hours to drive the equilibrium towards the product.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 4-methylpiperidine-4-carboxylate as a colorless liquid.

Application in Drug Development: Synthesis of MCHR1 Antagonists

The primary and most significant application of Methyl 4-methylpiperidine-4-carboxylate is as a key building block in the synthesis of MCHR1 antagonists. The patent literature from AstraZeneca (WO2007008140 A1) describes the use of this intermediate in the preparation of a series of potent MCHR1 antagonists for the potential treatment of obesity and other metabolic disorders.

The general synthetic strategy involves the modification of the piperidine nitrogen. The methyl ester of the piperidine-4-carboxylate provides a stable and versatile handle for subsequent chemical transformations.

Illustrative Synthetic Workflow:

Caption: Synthetic workflow for MCHR1 antagonists.

Mechanism of Action: Targeting the MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy balance, food intake, and mood. It exerts its effects by binding to the MCHR1 receptor, a G-protein coupled receptor (GPCR) predominantly found in the brain.

MCHR1 Signaling Cascade:

Upon binding of MCH, MCHR1 can couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

-

Convergent Pathway: Both the Gαi and Gαq pathways can converge to activate the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of ERK1/2.

MCHR1 antagonists, synthesized using intermediates like Methyl 4-methylpiperidine-4-carboxylate, act by competitively binding to the MCHR1 receptor, thereby blocking the binding of the endogenous ligand MCH. This inhibition prevents the activation of the downstream signaling pathways, ultimately leading to a reduction in appetite and an increase in energy expenditure.

MCHR1 Signaling Pathway Diagram:

Caption: MCHR1 signaling pathway and antagonist inhibition.

Conclusion

Methyl 4-methylpiperidine-4-carboxylate (CAS 892493-16-2) is a valuable and versatile chemical intermediate with a clearly defined role in the synthesis of MCHR1 antagonists. Its straightforward synthesis and the strategic placement of its functional groups make it an important tool for medicinal chemists working on the development of novel therapeutics for metabolic disorders. A thorough understanding of its properties and reactivity is essential for its efficient utilization in the synthesis of next-generation drug candidates targeting the MCHR1 pathway.

References

-

Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc. [Link]

-

Lab5 procedure esterification. [Link]

-

Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. [Link]

-

4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem - NIH. [Link]

-

1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem - NIH. [Link]

-

Esterification Experiment - AWS. [Link]

-

4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 - PubChem. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

Preparation of Esters - Chemistry LibreTexts. [Link]

-

Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method - MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl piperidine-4-carboxylate | CAS#:2971-79-1 | Chemsrc [chemsrc.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. uakron.edu [uakron.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 4-methylpiperidine-4-carboxylate

Preamble: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and chemical synthesis, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel scaffolds, synthetic intermediates, and potential active pharmaceutical ingredients (APIs), structural ambiguity is not a tolerable variable. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 4-methylpiperidine-4-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will proceed not by a rigid checklist, but through a logical, self-validating workflow that integrates data from multiple analytical techniques. The causality behind each experimental choice will be explained, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques culminates in a single, undeniable structural assignment.

Part 1: Initial Assessment & Molecular Formula Determination via Mass Spectrometry

The first step in elucidating an unknown structure is to determine its elemental composition. This establishes the fundamental building blocks we must account for. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled mass accuracy.

Expert Rationale: Why HRMS with ESI?

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes in-source fragmentation, ensuring the detection of an abundant molecular ion.[1] This is critical for obtaining the parent mass. Coupling this with a high-resolution mass analyzer (such as an Orbitrap or TOF) allows for mass measurement with sufficient accuracy (typically <5 ppm) to unequivocally determine the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.

-

Instrumentation: Infuse the sample directly or via Liquid Chromatography (LC) into an ESI-HRMS system.[2][3]

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.

Data Interpretation and Validation

The proposed structure, Methyl 4-methylpiperidine-4-carboxylate, has a molecular formula of C₈H₁₅NO₂.

-

Neutral Exact Mass: 157.1103 g/mol

-

Expected [M+H]⁺ Ion: 158.1176 m/z

The HRMS experiment must yield an ion with an m/z value that matches this theoretical mass within a narrow tolerance (e.g., ± 0.0008 Da). Confirmation of this mass validates the molecular formula C₈H₁₅NO₂.

From this formula, we calculate the Degree of Unsaturation (Double Bond Equivalents) : DBE = C - H/2 + N/2 + 1 = 8 - 15/2 + 1/2 + 1 = 2

This value is a crucial hypothesis to be tested. It suggests the presence of two rings and/or double bonds. For our proposed structure, these are accounted for by the piperidine ring (one degree) and the carbonyl (C=O) bond of the ester (one degree).

| Parameter | Theoretical Value | Experimental Goal |

| Molecular Formula | C₈H₁₅NO₂ | To be confirmed |

| Exact Mass | 157.1103 | - |

| [M+H]⁺ (m/z) | 158.1176 | < 5 ppm mass accuracy |

| Degree of Unsaturation | 2 | To be validated by IR/NMR |

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy provides a rapid, non-destructive method to identify the key functional groups present, allowing us to test the hypothesis generated by our DBE calculation.

Expert Rationale: Probing Vibrational Frequencies

IR spectroscopy probes the vibrational modes of covalent bonds. The presence of a strong, sharp absorption in the carbonyl region (~1650-1800 cm⁻¹) would provide direct evidence for the C=O bond predicted by our DBE calculation. Similarly, absorptions corresponding to N-H and C-O bonds would further corroborate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software.

Expected Data and Interpretation

For Methyl 4-methylpiperidine-4-carboxylate, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |

| ~3350-3300 | N-H Stretch | Secondary Amine | Confirms the piperidine nitrogen is not fully substituted. May be broad. |

| ~2950-2850 | C-H Stretch | sp³ C-H (Alkyl) | Confirms the aliphatic nature of the molecule. |

| ~1730 | C=O Stretch | Ester | Crucial evidence for the ester carbonyl, validating one degree of unsaturation. |

| ~1250-1100 | C-O Stretch | Ester | Supports the presence of the ester functional group. |

The observation of a strong peak around 1730 cm⁻¹ is a critical validation point, confirming the presence of the ester and accounting for one of the two degrees of unsaturation.

Part 3: Definitive Structural Mapping with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[6]

Expert Rationale: A Multi-Dimensional Approach

No single NMR experiment can solve a structure. We employ a logical sequence:

-

¹H NMR gives an inventory of all protons and their immediate electronic environment.

-

¹³C and DEPT NMR provide a census of all carbons and their types (CH₃, CH₂, CH, C).

-

2D Correlation experiments (COSY, HSQC, HMBC) act as a molecular GPS, connecting these individual atoms into a complete and unambiguous structural framework.[7]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, and DEPT-90 spectra.

-

2D Spectra Acquisition: Acquire gradient-selected, phase-cycled 2D spectra for ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

Data Analysis and Structural Assembly

First, we analyze the 1D spectra to catalog all proton and carbon signals.

-

¹H NMR Predictions:

-

~3.7 ppm (s, 3H): A singlet integrating to three protons, characteristic of the ester methyl group (-OCH₃). It is a singlet as there are no adjacent protons.

-

~1.2 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl group on the quaternary C4 position (-CH₃). It is also a singlet.

-

~3.0-1.5 ppm (m, 8H): A series of complex, overlapping multiplets for the eight protons of the piperidine ring. Protons on C2 and C6 (adjacent to N) will be further downfield than those on C3 and C5.

-

Variable (br s, 1H): A broad singlet for the N-H proton, which may exchange with trace water in the solvent, affecting its chemical shift and appearance.

-

-

¹³C NMR & DEPT Predictions:

-

~175 ppm (C): Ester carbonyl carbon (C=O). Will be absent in DEPT spectra.

-

~52 ppm (CH₃): Ester methyl carbon (-OCH₃). Positive in DEPT-135.

-

~45-50 ppm (CH₂): C2 and C6 carbons, deshielded by the adjacent nitrogen. Negative in DEPT-135.

-

~40 ppm (C): Quaternary C4 carbon. Absent in DEPT spectra.

-

~35 ppm (CH₂): C3 and C5 carbons. Negative in DEPT-135.

-

~25 ppm (CH₃): C4-methyl carbon. Positive in DEPT-135.

-

The 2D spectra provide the definitive connections.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[8] We expect to see correlations between the protons on C2 and C3, and between the protons on C5 and C6, confirming two distinct -CH₂-CH₂- fragments within the piperidine ring. The methyl singlets at ~3.7 and ~1.2 ppm will show no COSY correlations.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[9] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For example, the proton signal at ~3.7 ppm will correlate to the carbon signal at ~52 ppm, definitively assigning both to the ester methyl group.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment, revealing long-range correlations (²JCH and ³JCH) that piece the entire puzzle together.[8][9] The absence of a cross-peak does not disprove a correlation, but the presence of one is definitive proof of proximity.

Key HMBC Correlations to Confirm the Structure:

-

Protons of the C4-Methyl (~1.2 ppm) will show correlations to:

-

The quaternary C4 (~40 ppm).

-

The adjacent ring carbons C3 and C5 (~35 ppm).

-

The ester carbonyl carbon (~175 ppm). This is the single most important correlation set, as it locks the position of the C4-methyl and the ester group onto the same quaternary carbon.

-

-

Protons of the Ester Methyl (~3.7 ppm) will show a correlation to:

-

The ester carbonyl carbon (~175 ppm), confirming the methyl ester functionality.

-

Summary of NMR Assignment Data

| Atom(s) | ¹H δ (ppm), Mult., (Int.) | ¹³C δ (ppm), Type | Key HMBC Correlations from ¹H to ¹³C |

| N-H | Variable, br s, (1H) | - | - |

| C2, C6 | ~2.9-3.1, m, (4H) | ~45-50, CH₂ | C3/C5, C4 |

| C3, C5 | ~1.6-1.8, m, (4H) | ~35, CH₂ | C2/C6, C4 |

| C4 | - | ~40, C | - |

| C4-CH₃ | ~1.2, s, (3H) | ~25, CH₃ | C4, C3/C5, C=O |

| C=O | - | ~175, C | - |

| O-CH₃ | ~3.7, s, (3H) | ~52, CH₃ | C=O |

Part 4: Conclusion - A Self-Validating Structural Proof

The structure of Methyl 4-methylpiperidine-4-carboxylate is definitively established through a logical, multi-technique workflow. HRMS provides the exact molecular formula, which is corroborated by IR spectroscopy's identification of key functional groups and a degree of unsaturation of two. The complete atomic inventory and connectivity map are then assembled using a suite of 1D and 2D NMR experiments. The final, unambiguous proof is delivered by key HMBC correlations, specifically the links from the C4-methyl protons to the quaternary C4, the adjacent ring carbons (C3/C5), and, most critically, the ester carbonyl carbon. This integrated approach ensures a trustworthy and authoritative structural assignment, forming a reliable foundation for any further research or development activities.

References

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. [Link]

-

Griffiths, J. (2008). A Brief History of Mass Spectrometry. Analytical Chemistry. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

-

San Diego State University, NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

Castillo, M. A., et al. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. researchgate.net [researchgate.net]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

"Methyl 4-methylpiperidine-4-carboxylate mechanism of action"

This resulting molecule now contains the complete core structure necessary for potent opioid activity and can be used in further studies or modifications. [14][16]

Conclusion: A Molecule Defined by its Potential

Methyl 4-methylpiperidine-4-carboxylate is a testament to the fact that a compound's importance is not always measured by its direct interaction with a biological target. Its "mechanism of action" is one of chemical enablement, providing a reliable and efficient pathway to a class of drugs that are indispensable in medicine. For researchers, scientists, and drug development professionals, understanding the role of such intermediates is fundamental. It highlights the intricate relationship between synthetic chemistry and pharmacology, where the design of a key building block can unlock the potential to synthesize a wide array of potent therapeutic agents. The study of this molecule is a study of the foundation upon which powerful analgesics are built.

References

- How μ-Opioid Receptor Recognizes Fentyanyl - PMC - NIH. (n.d.). National Institutes of Health.

- Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. (2025, February 28). YouTube.

- Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797). (n.d.). EvitaChem.

- Interactions of the core piperidine with the receptor residues. (n.d.). ResearchGate.

- Meperidine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Meperidine - StatPearls - NCBI Bookshelf. (n.d.). National Institutes of Health.

- Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (n.d.). PubMed Central.

- Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021, December 12). MDPI.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). National Institutes of Health.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.

- Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.

- Methyl 4-piperidinecarboxylate. (n.d.). Chem-Impex.

- Methyl 4-phenylpiperidine-4-carboxylate (EVT-469769). (n.d.). EvitaChem.

- Pharmacological actions of two new pethidine analogues. (1960, June). PubMed.

- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2025, August 9). ResearchGate.

- Felcisetrag. (n.d.). Wikipedia.

- Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com.

- Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4. (2025, July 24). ChemicalBook.

- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). JournalAgent.

- METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE 949081-43-0 wiki. (n.d.).

- 4-Methylpiperidine-4-carboxylic acid. (n.d.). National Institutes of Health.

- The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. (2025, August 5). ResearchGate.

- Methyl piperidine-4-carboxylate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.

- Concise total synthesis of opioids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Methyl 4-methylpiperidine-4-carboxylate. (n.d.). National Institutes of Health.

- Ethyl 4-methylpiperidine-4-carboxylate. (n.d.). ChemBK.

- Methyl 4-Piperidinecarboxylate | 2971-79-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Buy Methyl 4-phenylpiperidine-4-carboxylate (EVT-469769) [evitachem.com]

- 4. Methyl 4-methylpiperidine-4-carboxylate | C8H15NO2 | CID 51072294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-methylpiperidine-1-carboxylate (EVT-8923797) [evitachem.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-Methylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperidine-4-carboxylate is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core, a ubiquitous scaffold in medicinal chemistry, is found in numerous drugs targeting a variety of receptors and enzymes. The strategic placement of a methyl and a carboxylate group at the 4-position provides a versatile handle for further chemical modifications, making this molecule a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, with a focus on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles.

Core Synthetic Strategies

The synthesis of methyl 4-methylpiperidine-4-carboxylate can be approached through several strategic disconnections. The most common and industrially scalable methods involve the alkylation of a pre-formed piperidine ring or the cyclization of an acyclic precursor.

Route 1: Alkylation of Methyl Piperidine-4-carboxylate

This is arguably the most direct and widely employed method. It leverages the commercially available and relatively inexpensive starting material, methyl piperidine-4-carboxylate. The key transformation is the introduction of a methyl group at the C4 position.

The selection of this route is often driven by the ready availability of the starting piperidine. The core challenge lies in achieving selective C-alkylation at the 4-position without significant N-alkylation. To achieve this, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This not only prevents N-alkylation but also influences the stereochemical outcome of the C4-alkylation.

Step 1: N-Protection of Methyl Piperidine-4-carboxylate

-

To a solution of methyl piperidine-4-carboxylate hydrochloride in a suitable solvent such as dichloromethane (DCM), add a base, typically triethylamine (Et3N), to neutralize the hydrochloride salt.

-

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc)2O.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and excess reagents. The resulting N-Boc protected intermediate, methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, is then purified, typically by column chromatography.[1]

Step 2: C4-Alkylation

-

Dissolve the N-Boc protected piperidine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise. LDA is chosen for its ability to efficiently deprotonate the α-carbon to the ester.

-

After stirring for a period to ensure complete enolate formation, add a methylating agent, such as methyl iodide (MeI).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent and purify by column chromatography to yield methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.[2]

Step 3: N-Deprotection

-

Dissolve the N-Boc protected product in a suitable solvent, such as DCM or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate.[3]

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the final product, methyl 4-methylpiperidine-4-carboxylate, often as a hydrochloride salt.

Caption: Synthetic workflow for Route 1.

Route 2: Cyclization of Acyclic Precursors

An alternative strategy involves the construction of the piperidine ring from acyclic starting materials. This approach can be advantageous when substituted precursors are more readily available or when specific stereochemistry is desired. A common method is the Dieckmann condensation.

This route is often chosen for its ability to build complexity and control stereochemistry from simpler, achiral starting materials. The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings. The choice of starting materials, typically a diester with a nitrogen atom in the backbone, is critical for the successful formation of the desired piperidine ring.

-

Synthesis of the Acyclic Precursor: The synthesis would begin with the preparation of a diester containing a nitrogen atom. For instance, a reaction between a primary amine and two equivalents of an α,β-unsaturated ester like methyl acrylate can form the necessary backbone. Subsequent N-alkylation and modification of the side chains would lead to a precursor suitable for cyclization.

-

Dieckmann Condensation: The acyclic diester is treated with a strong base, such as sodium ethoxide or sodium hydride, to induce an intramolecular condensation reaction. This forms a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated, typically under acidic or basic conditions, to yield a 4-piperidone derivative.[4]

-

Further Functionalization: The 4-piperidone can then be converted to the target molecule through a series of steps, including the introduction of the methyl group at the 4-position (e.g., via a Grignard reaction followed by oxidation state adjustment) and esterification of the carboxylic acid.

Caption: Conceptual workflow for Route 2.

Starting Material Analysis

The choice of starting materials is a critical factor that influences the overall efficiency, cost, and scalability of the synthesis.

| Starting Material | Route | Key Considerations |

| Methyl piperidine-4-carboxylate | 1 | - Readily available from commercial suppliers.[5][6][7]- Relatively inexpensive.- Requires N-protection and deprotection steps. |

| 4-Picoline | Alternative | - Can be converted to the piperidine ring through reduction.[8]- Requires subsequent functionalization at the 4-position. |

| Primary Amines and Acrylates | 2 | - Inexpensive and readily available.- Allows for the construction of diverse piperidine analogs.- Generally involves a longer synthetic sequence. |

| 1-Boc-4-methylpiperidine-4-carboxylic acid | 1 (Intermediate) | - Commercially available but more expensive.[2]- Skips the first two steps of Route 1. |

Conclusion